molecular formula C14H24N2O2 B6812705 Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No.: B6812705
M. Wt: 252.35 g/mol
InChI Key: RTFPVXDGZZOXSR-UHFFFAOYSA-N
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Description

Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the pyrrolidine and piperidine rings through nucleophilic substitution reactions. The final step often involves the formation of the methanone group via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and biological activities.

    Oxolane Derivatives: Compounds with the oxolane ring, such as tetrahydrofuran derivatives, exhibit similar chemical properties.

    Piperidine Derivatives: Compounds like piperidine-2,5-diones and prolinol are structurally related and have comparable applications.

Uniqueness

Oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

oxolan-3-yl-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-14(12-5-9-18-11-12)16-8-3-4-13(10-16)15-6-1-2-7-15/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFPVXDGZZOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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